N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
4-(2-THIENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-6-(TRIFLUOROMETHYL)PYRIMIDINE is a synthetic organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-THIENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the thienyl, trifluoromethoxyphenyl, and trifluoromethyl groups through various substitution reactions. Common reagents used in these steps include trifluoromethylating agents, sulfonyl chlorides, and thiophene derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-THIENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl and sulfonyl groups are known to enhance the bioactivity of molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-THIENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-6-(TRIFLUOROMETHYL)PYRIMIDINE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and sulfonyl groups can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-THIENYL)-2-{[({[4-METHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-6-(METHYL)PYRIMIDINE
- 4-(2-THIENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-6-(METHYL)PYRIMIDINE
Uniqueness
Compared to similar compounds, 4-(2-THIENYL)-2-{[({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)CARBONYL]AMINO}-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C17H10F6N4O4S2 |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
1-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-3-[4-(trifluoromethoxy)phenyl]sulfonylurea |
InChI |
InChI=1S/C17H10F6N4O4S2/c18-16(19,20)13-8-11(12-2-1-7-32-12)24-14(25-13)26-15(28)27-33(29,30)10-5-3-9(4-6-10)31-17(21,22)23/h1-8H,(H2,24,25,26,27,28) |
InChI Key |
WIJWSEYMLHCGAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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